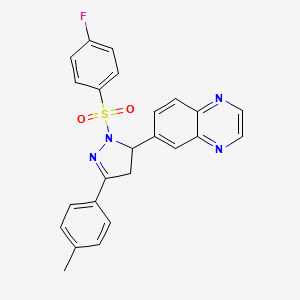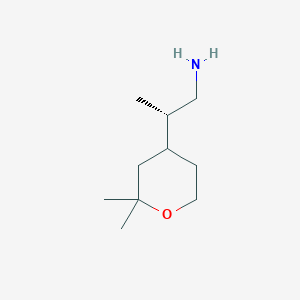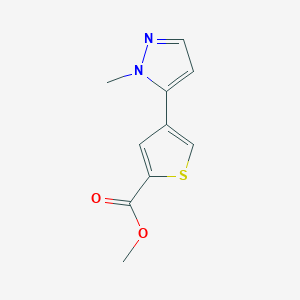
甲酸甲酯 4-(1-甲基-1H-吡唑-5-基)噻吩-2-羧酸酯
描述
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047629-03-7 . It has a molecular weight of 223.28 . This compound is used in various applications and research .
Physical And Chemical Properties Analysis
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 223.28 . More specific physical and chemical properties are not available in the current literature.科学研究应用
合成和结构表征
合成和抗肿瘤活性: 一项研究探索了合成新的双吡唑基噻唑,其中包含噻吩部分。这些化合物对肝细胞癌细胞系表现出有希望的抗肿瘤活性,突出了它们作为治疗剂的潜力 (Gomha, Edrees, & Altalbawy, 2016).
催化方法和结构特征: 另一项研究重点关注使用各种催化方法合成基于吡唑-噻吩的酰胺衍生物。该研究还通过计算应用研究了它们的非线性光学性质和结构特征 (Kanwal et al., 2022).
杂环合成: 噻吩基腙乙酸酯用于杂环合成,以产生各种吡唑、异恶唑和嘧啶衍生物,展示了噻吩衍生物在合成复杂杂环结构中的多功能性 (Mohareb et al., 2004).
在药物化学和材料科学中的应用
发光传感和农药去除: 一系列基于噻吩的金属有机骨架 (MOF) 展示了有效的发光传感特性,用于检测环境污染物,如 Hg(II)、Cu(II) 和 Cr(VI),并显示出从废弃溶液中捕获农药的潜力,指向它们在环境监测和修复中的应用 (Zhao et al., 2017).
抗菌和抗真菌活性: 合成 7-氨基-4-氧代-5-苯基-2-硫代-2,3,4,5-四氢-1H-吡喃并[2,3-d]嘧啶-6-羧酸甲酯展示了对各种细菌和真菌菌株的显着体外抗菌和抗真菌活性,表明它们在开发新的抗菌剂中的潜在用途 (Bhat, Shalla, & Dongre, 2015).
安全和危害
属性
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGHVCQPPJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
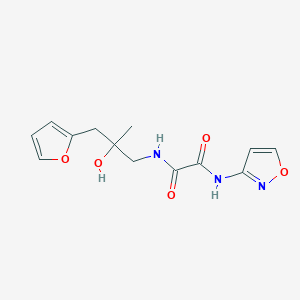
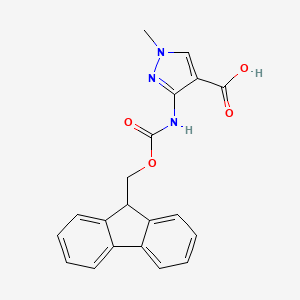
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)
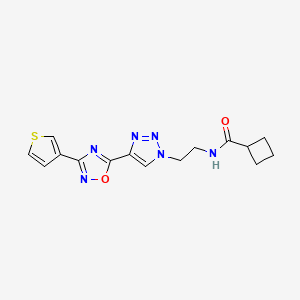
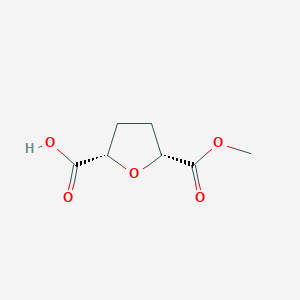
![N-[3-(dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide](/img/structure/B2730360.png)

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)
